1-(1-methyl-1H-pyrazol-3-yl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine

Catalog No.
S15718970
CAS No.
M.F
C12H20ClN5
M. Wt
269.77 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(1-methyl-1H-pyrazol-3-yl)-N-[(1-propyl-1H-pyraz...

Product Name

1-(1-methyl-1H-pyrazol-3-yl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine

IUPAC Name

1-(1-methylpyrazol-3-yl)-N-[(2-propylpyrazol-3-yl)methyl]methanamine;hydrochloride

Molecular Formula

C12H20ClN5

Molecular Weight

269.77 g/mol

InChI

InChI=1S/C12H19N5.ClH/c1-3-7-17-12(4-6-14-17)10-13-9-11-5-8-16(2)15-11;/h4-6,8,13H,3,7,9-10H2,1-2H3;1H

InChI Key

WRMVSMFHOYVAKR-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=CC=N1)CNCC2=NN(C=C2)C.Cl

1-(1-methyl-1H-pyrazol-3-yl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine is a complex organic compound that contains two pyrazole moieties. The structure consists of a methanamine core linked to a 1-methyl-1H-pyrazol-3-yl group and a 1-propyl-1H-pyrazol-5-yl group, contributing to its unique chemical properties. This compound is characterized by its potential applications in medicinal chemistry and its intriguing biological activities.

The chemical reactivity of 1-(1-methyl-1H-pyrazol-3-yl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine can be explored through various synthetic routes. For instance, the introduction of functional groups can be achieved via nucleophilic substitutions or electrophilic additions, depending on the substituents present on the pyrazole rings. Its amine functionality allows for further derivatization, making it a versatile precursor for synthesizing more complex molecules.

Synthesis of 1-(1-methyl-1H-pyrazol-3-yl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine can be approached through several methods:

  • Condensation Reactions: The compound can be synthesized by condensing appropriate pyrazole derivatives with formaldehyde or related aldehydes in the presence of an acid catalyst.
  • Substitution Reactions: Starting from a suitable substituted pyrazole, nucleophilic substitution with amines can yield the desired methanamine derivative.
  • Multi-step Synthesis: A more complex synthesis may involve multiple steps, including protection-deprotection strategies and coupling reactions to assemble the final structure.

The unique structure of 1-(1-methyl-1H-pyrazol-3-yl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine suggests potential applications in various fields:

  • Pharmaceuticals: As a lead compound for developing new drugs targeting various diseases due to its anticipated biological activities.
  • Agriculture: Potential use as a pesticide or herbicide, given the biological activity often associated with pyrazole derivatives.
  • Materials Science: Exploration as a building block for synthesizing novel materials with specific electronic or optical properties.

Interaction studies involving 1-(1-methyl-1H-pyrazol-3-yl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine could focus on its binding affinity to various biological targets, such as enzymes or receptors. Techniques such as molecular docking and surface plasmon resonance could provide insights into how this compound interacts at the molecular level.

Several compounds share structural similarities with 1-(1-methyl-1H-pyrazol-3-yl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine, which can be compared based on their unique features:

Compound NameStructureUnique Features
1-MethylpyrazoleC4H6N2Simple structure; used as a ligand in coordination chemistry.
3-MethylpyrazoleC4H6N2Exhibits antifungal properties; simpler than the target compound.
4-MethylpyrazoleC4H6N2Known for its role as an inhibitor in various enzymatic reactions.
5-Hydroxy-pyrazoleC4H6N2OContains a hydroxyl group; potential antioxidant properties.

The uniqueness of 1-(1-methyl-1H-pyrazol-3-yl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine lies in its dual pyrazole structure and methanamine linkage, which may enhance its biological activity compared to simpler analogs.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

269.1407234 g/mol

Monoisotopic Mass

269.1407234 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-15-2024

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